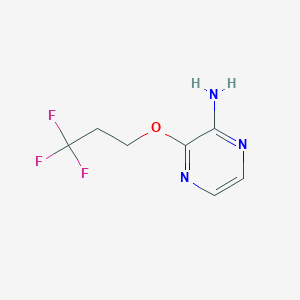

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine” is a chemical compound with the CAS Number: 1695727-55-9 . It has a molecular weight of 207.16 and its IUPAC name is 3-(3,3,3-trifluoropropoxy)pyrazin-2-amine .

Molecular Structure Analysis

The InChI code for “3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine” is 1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine” is a powder . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis of new fused pyrazole derivatives bearing an indole moiety, including compounds related to 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine, showed potential as antioxidant agents . These compounds were synthesized using a key intermediate, 3-(1H-Indol-3-yl)-1H-pyrazol-5-amine, and were evaluated for their antioxidant properties, with some showing significant activities (El‐Mekabaty, Etman, & Mosbah, 2016).

Research on pyridazinone herbicides provides insights into the modes of action of these compounds, which include inhibition of photosynthesis . This study could inform the development of related compounds like 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine for agricultural applications (Hilton et al., 1969).

Uranium(III) and lanthanum(III) complexes with a neutral tripodal N-donor ligand have been studied, revealing the potential for back-bonding interactions in such complexes. This research could provide a basis for understanding the coordination chemistry of similar compounds (Mazzanti et al., 2002).

The use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems highlights the versatility of such compounds in drug discovery. This method, involving sequential nucleophilic aromatic substitution, could be relevant to the synthesis and functionalization of 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine (Pattison et al., 2009).

Biological and Chemical Interactions

Trivalent f-element coordination chemistry with a novel aminopolycarboxylate complexant was investigated, emphasizing the electron withdrawing influence of the N-2-pyrazinylmethyl group. Such studies could inform the design of chelating agents or coordination complexes involving 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine (Grimes et al., 2020).

A study on the genotoxicity of a novel 5-HT2C receptor agonist provides insights into the metabolic activation and DNA binding of related compounds, which could be relevant for understanding the interactions and potential risks of similar structures in therapeutic contexts (Kalgutkar et al., 2007).

Materials Science and Coordination Chemistry

- The synthesis of large-pore gallium oxyfluorophosphates using a combination of structure-directing amines, including tris(2-aminoethyl)amine and pyridine, resulted in a material with two parallel channel systems. This approach could be applicable to the development of microporous materials incorporating 3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine (Weigel et al., 1997).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-(3,3,3-trifluoropropoxy)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O/c8-7(9,10)1-4-14-6-5(11)12-2-3-13-6/h2-3H,1,4H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURZBTWKINNZNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)OCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3,3-Trifluoropropoxy)pyrazin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-chloro-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2556971.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2556978.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide](/img/structure/B2556984.png)

![1-(4-Fluorophenyl)sulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2556987.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)

![N-(2,2-diethoxyethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2556992.png)

![6-(tert-butyl)-3-((2-oxo-2-(p-tolyl)ethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2556994.png)